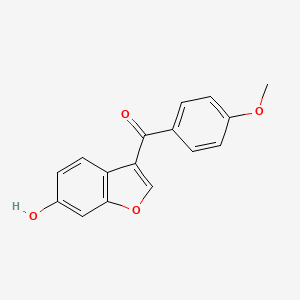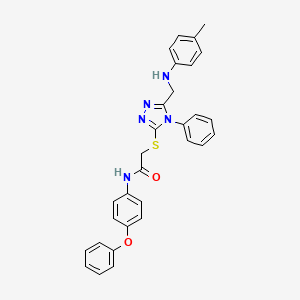
N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation:
Amide Bond Formation: The final step often involves coupling the triazole-thioether intermediate with an acyl chloride or anhydride to form the amide bond.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction kinetics.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially disrupting key pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((o-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the triazole ring and the phenoxyphenyl group can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C30H27N5O2S |
|---|---|
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C30H27N5O2S/c1-22-12-14-23(15-13-22)31-20-28-33-34-30(35(28)25-8-4-2-5-9-25)38-21-29(36)32-24-16-18-27(19-17-24)37-26-10-6-3-7-11-26/h2-19,31H,20-21H2,1H3,(H,32,36) |
Clé InChI |
TXSIWJACTUXXNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


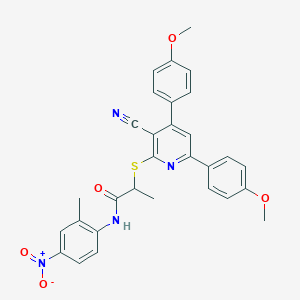
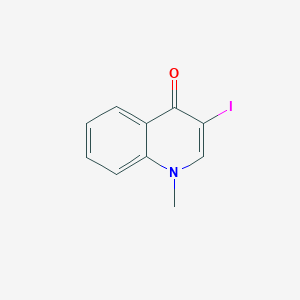
![2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11774274.png)

![7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11774285.png)

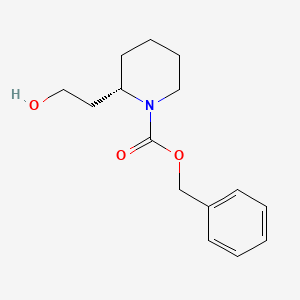
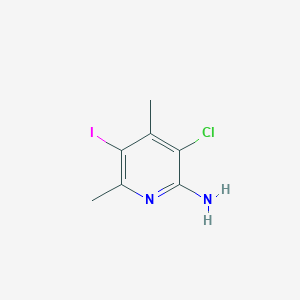
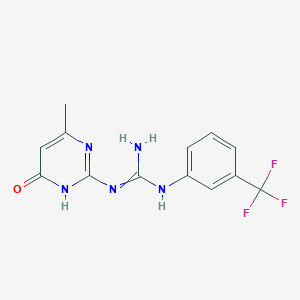


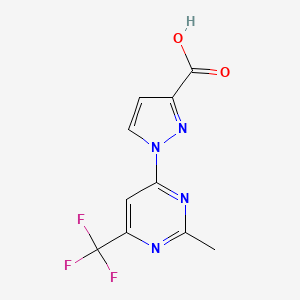
![3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide](/img/structure/B11774329.png)
